An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and reactivity of 2-Hydroxy-5-(trifluoromethyl)pyridine. This heterocyclic building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group on the pyridine ring.[1]
Core Chemical and Physical Properties
2-Hydroxy-5-(trifluoromethyl)pyridine, also known by its IUPAC name 5-(trifluoromethyl)-1H-pyridin-2-one, is a white to beige or yellow to brown crystalline powder.[2][3] It exists in a tautomeric equilibrium with its pyridone form, a common characteristic of 2-hydroxypyridines. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the compound's acidity and reactivity.[4]
Table 1: Quantitative Chemical and Physical Data
| Property | Value | Source |
| Molecular Formula | C6H4F3NO | [1][2][5] |
| Molecular Weight | 163.10 g/mol | [1][2][5] |
| Melting Point | 145-149 °C (lit.) | [1][2][6] |
| Boiling Point (Predicted) | 221.2 ± 40.0 °C | [2] |
| Density (Predicted) | 1.398 ± 0.06 g/cm3 | [2] |
| pKa (Predicted) | 9.55 ± 0.10 | [2] |
| Solubility | DMSO (Soluble), Ethanol (Sparingly), Methanol (Slightly) | [2] |
| CAS Number | 33252-63-0 | [2][5] |
Tautomerism
A critical chemical feature of 2-Hydroxy-5-(trifluoromethyl)pyridine is its existence as a mixture of two tautomers: the hydroxy form and the pyridone form. The equilibrium between these two forms is influenced by the solvent and pH.
Spectral Information
Spectral data are crucial for the structural elucidation and confirmation of 2-Hydroxy-5-(trifluoromethyl)pyridine.
Table 2: Summary of Spectral Data
| Technique | Instrument | Key Characteristics/Source |
| ¹³C NMR | Bruker AM-270 | Data available from Wiley-VCH GmbH.[5] |
| FTIR | Bruker IFS 85 | KBr-Pellet technique. Data from Wiley-VCH GmbH.[5] |
| ATR-IR | Bruker Tensor 27 FT-IR | Neat sample analysis. Data from Bio-Rad Laboratories, Inc.[5] |
| FT-Raman | Bruker MultiRAM | Data from Bio-Rad Laboratories.[5] |
Interpreting the Infrared (IR) Spectrum: The IR spectrum provides a molecular "fingerprint."[7] Key absorptions for 2-Hydroxy-5-(trifluoromethyl)pyridine would include:
-
O-H and N-H stretching: A broad band in the 3300-3600 cm⁻¹ region, indicative of the hydroxyl and amine protons, often complicated by hydrogen bonding.[8]
-
C=O stretching: A strong absorption between 1680-1750 cm⁻¹ from the carbonyl group in the pyridone tautomer.[8]
-
C-F stretching: Strong bands typically found in the 1000-1400 cm⁻¹ region.
-
Aromatic C=C and C=N stretching: Absorptions in the 1500-1680 cm⁻¹ range.[8]
Experimental Protocols
A. Synthesis from 6-Hydroxynicotinic Acid
A documented method for synthesizing 2-Hydroxy-5-(trifluoromethyl)pyridine involves the fluorination of 6-hydroxynicotinic acid.[2][3]
Methodology:
-
Charging the Reactor: A stainless steel pressure vessel is charged with 6-hydroxynicotinic acid (18.2 g, 0.13 mol), anhydrous hydrofluoric acid (2.6 mL, 0.13 mol, ≥95 wt%), and sulfur tetrafluoride (42.1 g, 0.39 mol).[2][3]
-
Reaction: The mixture is heated to 100 °C and reacted at a pressure of 0.15 MPa for 12 hours. Gaseous byproducts are treated with an exhaust gas absorption unit.[2][3]
-
Workup:
-
The reaction vessel is cooled, and the remaining product is transferred to a polytetrafluoroethylene container.
-
The mixture is heated to 40 °C to remove any residual hydrogen fluoride.[3]
-
The product is dissolved in 150 mL of water.
-
The pH of the aqueous solution is adjusted to 6.8-7.2 using a saturated sodium carbonate solution.[2][3]
-
-
Extraction and Isolation: The aqueous phase is extracted with chloroform. The organic phases are combined, dried (e.g., over anhydrous sodium sulfate), filtered, and concentrated under vacuum to yield the final product.[2][3]
-
Yield: This protocol reports a 72% yield (15.3 g, 0.094 mol).[2][3]
B. Analytical Methodologies
Standard analytical techniques are employed for the characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.
-
Mass Spectrometry (MS): To confirm the molecular weight (163.10 g/mol ) and fragmentation pattern.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure, with the trifluoromethyl group providing a distinct signal in the ¹⁹F spectrum.
Reactivity and Applications
The pyridine ring, activated by the hydroxyl group and influenced by the electron-withdrawing trifluoromethyl group, is a versatile scaffold for further chemical modification.
-
Building Block in Synthesis: It serves as a key heterocyclic building block for creating more complex molecules in drug design and catalysis.[1][2] Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of numerous agrochemicals and pharmaceuticals.[4][9][10]
-
Halogenation: The hydroxyl group can be readily converted to a leaving group, such as a halide. For instance, reaction with a halogenating agent (e.g., POCl₃ or PBr₃) can replace the hydroxyl group, facilitating nucleophilic substitution reactions.[11]
-
Metabolite: 2-Hydroxy-5-(trifluoromethyl)pyridine is a known environmental transformation product of the herbicide Fluazifop-P-butyl.[3][5]
Safety and Handling
According to GHS classifications, 2-Hydroxy-5-(trifluoromethyl)pyridine is considered an irritant.[5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][2][5]
-
Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, chemical-resistant gloves, and safety glasses or goggles.[1]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[2][12]
This guide provides a foundational understanding of the chemical properties and handling of 2-Hydroxy-5-(trifluoromethyl)pyridine, intended to support further research and development activities. For detailed safety information, always consult the most current Safety Data Sheet (SDS) from the supplier.
References
- 1. 2-Hydroxy-5-(trifluoromethyl)pyridine 97 33252-63-0 [sigmaaldrich.com]
- 2. 2-Hydroxy-5-trifluoromethylpyridine | 33252-63-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ヒドロキシ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. fishersci.com [fishersci.com]
